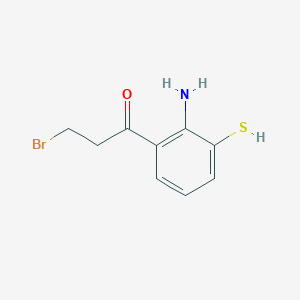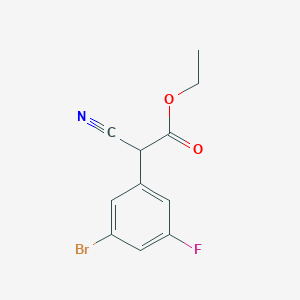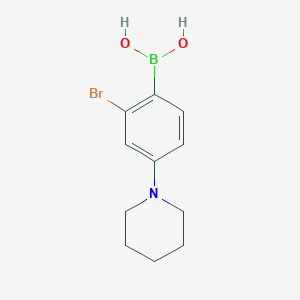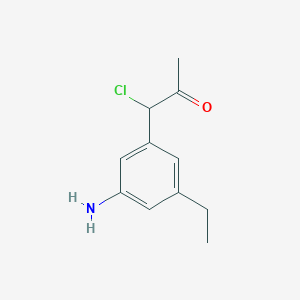
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated ketone with an amino group and an ethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(3-Amino-5-ethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 1-(3-Amino-5-ethylphenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(3-Amino-5-ethylphenyl)-1-propanol.
Oxidation: Formation of 1-(3-Nitro-5-ethylphenyl)-1-chloropropan-2-one.
科学研究应用
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. For example, the amino group may form hydrogen bonds with active site residues, while the chloroketone moiety can participate in covalent interactions with nucleophilic amino acids.
相似化合物的比较
Similar Compounds
1-(3-Amino-5-ethylphenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(3-Amino-5-methylphenyl)-1-chloropropan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a chloroketone moiety, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
1-(3-amino-5-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI 键 |
MVFNMDTVJJRJNE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



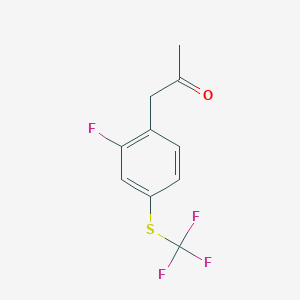
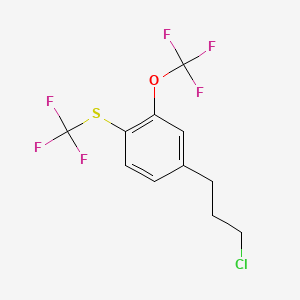
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)


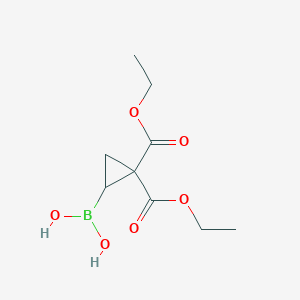

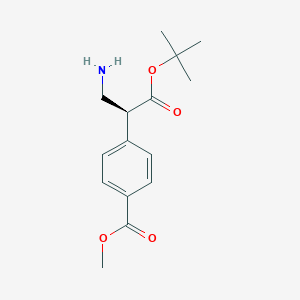
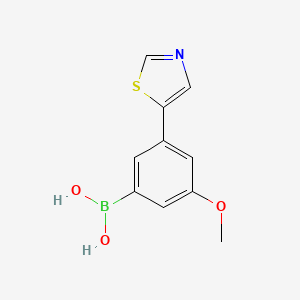
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
